(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid
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Overview
Description
(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxycarbonyl group, and a hex-4-ynoic acid backbone. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the hex-4-ynoic acid backbone: This step involves the construction of the hex-4-ynoic acid backbone through a series of reactions, such as alkylation and alkyne formation.
Coupling reaction: The protected amino group is then coupled with the hex-4-ynoic acid backbone using appropriate coupling reagents and conditions.
Deprotection: Finally, the benzyloxycarbonyl group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as hydrogenation, can be employed to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines or alkoxides under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s unique properties make it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-6-{[(methoxy)carbonyl]amino}hex-4-ynoic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
(2S)-2-Amino-6-{[(ethoxy)carbonyl]amino}hex-4-ynoic acid: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The benzyloxycarbonyl group, in particular, provides steric and electronic effects that influence the compound’s reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
90102-84-4 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-(phenylmethoxycarbonylamino)hex-4-ynoic acid |
InChI |
InChI=1S/C14H16N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
OAQNHESLXYWMEN-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC#CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#CCC(C(=O)O)N |
Origin of Product |
United States |
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